2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a piperazine moiety and an isopropyl group. Its molecular formula is and it has the CAS Number 1342539-22-3. This compound is primarily recognized for its role in medicinal chemistry, particularly as a building block for synthesizing pharmaceutical compounds targeting central nervous system disorders .
This compound falls under the category of piperazine derivatives and pyrimidine analogs, which are significant in medicinal chemistry due to their diverse biological activities. Its classification as a heterocyclic compound positions it within a broader category of organic compounds that contain rings composed of at least two different elements, typically carbon and nitrogen .
The synthesis of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine typically involves the reaction of 4-chloro-2-(propan-2-yl)pyrimidine with piperazine. This reaction is generally conducted in an organic solvent such as ethanol or acetonitrile under reflux conditions. The purification of the resultant product is achieved through methods like recrystallization or column chromatography, ensuring high purity levels .
On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Automated reactors and advanced purification systems are utilized to maintain consistent quality and scalability, making the synthesis suitable for commercial applications.
The molecular structure of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine features a pyrimidine ring connected to a piperazine group at the second position and an isopropyl group at the fourth position. The specific arrangement of atoms contributes to its unique chemical properties and biological activity.
The compound participates in various chemical reactions, including:
The reactivity of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine can be attributed to the electron-rich nature of the piperazine nitrogen atoms, which enhance its nucleophilicity. This property allows for various synthetic pathways in medicinal chemistry.
The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. The piperazine moiety can form hydrogen bonds and electrostatic interactions with active sites on proteins, while the pyrimidine ring can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, resulting in desired biological or chemical effects.
The physical properties of 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine include:
Key chemical properties include:
2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine has several applications in scientific research:
Nucleophilic aromatic substitution (SNAr) represents the predominant method for constructing the pivotal C–N bond between the piperazine and pyrimidine rings in 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine. This approach capitalizes on the electron-deficient nature of chloropyrimidine intermediates, where the C2 position is activated toward displacement by the secondary amine of piperazine. Industrially, reactions typically employ 4-(propan-2-yl)-2-chloropyrimidine and unprotected or N-protected piperazine under reflux in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile, or N-methylpyrrolidone). Catalytic systems critically influence kinetics and purity: Pd-catalyzed Buchwald-Hartwig amination enables coupling at lower temperatures (80–100°C) with palladium ligands like XPhos, achieving >95% conversion in under 12 hours, while Cu(I)-catalyzed Ullmann-Goldberg reactions offer a cost-effective alternative using CuI and trans-1,2-diaminocyclohexane (DACH) [1] [2].
Solvent-free methodologies are emerging for enhanced sustainability. Microwave-assisted SNAr facilitates direct coupling within 30 minutes at 150°C, eliminating solvent waste and suppressing N-alkylation byproducts common in prolonged reflux syntheses [2]. Key challenges include regioselectivity control (avoiding N1 vs. N4 piperazine bis-alkylation) and purification hurdles from residual metal catalysts. Industrial processes address this via crystallization-induced diastereomeric salt formation when using Boc-piperazine, followed by acidic deprotection [2].
Table 1: Comparative SNAr Conditions for Piperazine-Pyrimidine Coupling
Condition | Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
Pd-Catalyzed | Pd2(dba)3/XPhos | 80–100 | 6–12 | 92–98 | High regioselectivity, low catalyst load |
Cu-Catalyzed | CuI/DACH | 110–130 | 12–24 | 85–90 | Lower cost, industrial scalability |
Solvent-Free Microwave | None | 150 | 0.5 | 88 | Rapid, eco-friendly, no solvent waste |
Classical Reflux | Triethylamine (base) | 120 | 24–48 | 75–82 | No specialized equipment required |
Multi-component reactions (MCRs) provide convergent access to the 4-(propan-2-yl)pyrimidine scaffold, simultaneously introducing the isopropyl group and enabling late-stage piperazine incorporation. The Biginelli-like condensation is particularly efficient, reacting β-keto esters (e.g., ethyl acetoacetate), isobutyraldehyde (isopropyl source), and guanidine carbonate under acid catalysis (e.g., p-toluenesulfonic acid) to yield 4-(propan-2-yl)-2-hydroxypyrimidine. Subsequent chlorination using POCl3/PCl5 furnishes the crucial 2,4-dichloropyrimidine intermediate [4].
Alternative routes leverage β-enaminones derived from isopropyl methyl ketone. Treatment with DMF-DMA yields enones, which undergo cyclization with amidines (e.g., acetamidine hydrochloride) to directly form 4-(propan-2-yl)-2-methylthiopyrimidine. The methylthio group is readily displaced by piperazine under oxidative conditions (e.g., mCPBA activation) or via Pd-catalyzed amination [3] [4]. MCRs significantly reduce step counts compared to linear SNAr routes – a two-step sequence (cyclization + amination) versus four steps (ketone → hydroxypyrimidine → chloropyrimidine → SNAr). However, controlling isomer distribution (e.g., 4-isopropyl vs. 6-isopropyl pyrimidines) remains challenging and requires precise stoichiometric tuning of carbonyl and enolizable components.
Scheme: Multi-Component Synthesis of 4-(Propan-2-yl)pyrimidine Core
Step 1: Biginelli Condensation Isobutyraldehyde + Ethyl acetoacetate + Guanidine carbonate → 4-(Propan-2-yl)-2-hydroxypyrimidine Step 2: Chlorination 4-(Propan-2-yl)-2-hydroxypyrimidine + POCl₃ → 2,4-Dichloro-4-(propan-2-yl)pyrimidine Step 3: Regioselective Amination 2,4-Dichloro-4-(propan-2-yl)pyrimidine + 1.0 eq Piperazine → 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine
Post-functionalization of the piperazine nitrogen(s) in 2-(Piperazin-1-yl)-4-(propan-2-yl)pyrimidine enables precise tuning of pharmacodynamic and pharmacokinetic properties. Selective N-functionalization exploits the differential nucleophilicity of the piperazine N1 (less hindered) versus N4 atom. Common strategies include:
For C-functionalization of the pyrimidine ring, direct C–H activation at C5 is achievable using Pd(OAc)₂/oxidative conditions (e.g., Ag₂CO₃) with aryl iodides, though competing N-alkylation necessitates protecting group strategies. Alternatively, halogenation (e.g., NBS at C5) provides handles for cross-coupling. Computational modeling (DFT) predicts that the 4-isopropyl group exerts moderate +I effects, enhancing C5 nucleophilicity for electrophilic substitutions [3].
Table 2: Selectivity in Piperazine N-Functionalization Reactions
Reaction Type | Reagents/Conditions | N1:N4 Selectivity | Typical Yield | Application Rationale |
---|---|---|---|---|
Acylation | RCOCl, Et₃N, DCM, 0°C → RT | 95:5 | 80–92% | Amide prodrug formation; solubility tuning |
Reductive Amination | RCHO, NaBH₃CN, MeOH/AcOH, RT | 90:10 | 75–88% | Introduction of basic amines for target binding |
Suzuki Coupling | ArB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, dioxane | N/A (pre-functionalized) | 60–75% | Attachment of aromatic pharmacophores |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1